molecular formula C22H18IN7O4 B393353 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393353
M. Wt: 571.3g/mol
InChI Key: WKAHRKTTZVYYRN-GATIEOLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole and benzodiazole rings, followed by the introduction of the iodo, methoxy, and prop-2-yn-1-yloxy substituents. The final step involves the condensation of the intermediate with aceto hydrazide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group results in an amino derivative.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole and benzodiazole rings can interact with enzymes and receptors, modulating their activity. The presence of the iodo and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups and ring systems, which provide a diverse range of chemical reactivity and potential applications. The presence of the iodo and methoxy groups further enhances its utility in various scientific research fields.

Properties

Molecular Formula

C22H18IN7O4

Molecular Weight

571.3g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18IN7O4/c1-3-8-33-20-14(23)9-13(10-17(20)32-2)11-25-27-18(31)12-30-16-7-5-4-6-15(16)26-22(30)19-21(24)29-34-28-19/h1,4-7,9-11H,8,12H2,2H3,(H2,24,29)(H,27,31)/b25-11-

InChI Key

WKAHRKTTZVYYRN-GATIEOLUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)I)OCC#C

Origin of Product

United States

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